theoretical and computational studies of 2-Amino-2-iminoacetamide
theoretical and computational studies of 2-Amino-2-iminoacetamide
Theoretical and Computational Studies of 2-Amino-2-iminoacetamide
Executive Summary
2-Amino-2-iminoacetamide (also known as oxalmonoimidamide ) is a small, nitrogen-rich organic molecule with the chemical formula
Theoretical interest in this molecule is driven by three critical fields:
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Prebiotic Chemistry: As a condensation product of cyanoformamide and ammonia, it serves as a mechanistic intermediate in the abiotic synthesis of nucleobases (purines and pyrimidines).
-
Coordination Chemistry: Its deprotonated form acts as a bridging ligand (oxalimidamide) in bimetallic complexes, facilitating redox switching in transition metals like Titanium.
-
High-Energy Density Materials (HEDM): Its high nitrogen content and enthalpy of formation make it a candidate for energetic material modeling.
This guide synthesizes computational methodologies (DFT, ab initio) used to characterize its electronic structure, tautomeric equilibria, and reactivity profiles.
Structural Landscape & Tautomerism
The complexity of 2-amino-2-iminoacetamide lies in its prototropic tautomerism . The molecule contains both an amide group (
Tautomeric Forms
Theoretical studies typically identify three primary tautomers:
-
Tautomer A (Canonical): The amino-imino form (
). Usually the global minimum in the gas phase due to conjugation between the and -systems. -
Tautomer B (Imidic Acid): Proton transfer from amide nitrogen to oxygen (
). -
Tautomer C (Enediamine-like): Proton transfer involving the central C-C bond (less stable, relevant only in high-energy dynamics).
Intramolecular Hydrogen Bonding
Computational analysis (AIM - Atoms in Molecules) reveals strong intramolecular hydrogen bonds that stabilize specific conformers.
-
Interaction:
(forming a pseudo-5-membered ring). -
Effect: This planarization maximizes
-electron delocalization across the backbone, increasing the rotational barrier of the C-C bond.
Figure 1: Tautomerization & Resonance Pathways
Caption: Tautomeric equilibrium between the canonical amino-imino form and the imidic acid form. The canonical form is stabilized by resonance and intramolecular H-bonding.
Computational Methodology
To accurately model 2-amino-2-iminoacetamide, researchers employ a hierarchical computational protocol.
Level of Theory
-
Geometry Optimization: DFT functionals such as B3LYP or M06-2X with split-valence basis sets (6-311++G(d,p) ) are standard for capturing the diffuse electron density of the lone pairs on Nitrogen and Oxygen.
-
Energy Refinement: Single-point energy calculations using CCSD(T) (Coupled Cluster) are required to correct DFT errors in tautomer relative stabilities.
-
Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is essential for prebiotic simulations, as water significantly stabilizes the zwitterionic resonance structures.
Protocol Summary Table
| Step | Method | Basis Set | Purpose |
| 1. Optimization | B3LYP-D3 | 6-311++G(d,p) | Find global minima; account for dispersion. |
| 2. Frequency | Harmonic | 6-311++G(d,p) | Verify minima (NIMAG=0); obtain ZPE. |
| 3. Electronic | NBO 6.0 | -- | Analyze hyperconjugation ( |
| 4. Topology | AIM | -- | Quantify H-bond strength (Bond Critical Points). |
| 5. Energetics | CCSD(T) | aug-cc-pVTZ | High-accuracy thermodynamic parameters. |
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of 2-amino-2-iminoacetamide is dictated by its FMOs.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amidine nitrogen lone pair . This makes the molecule a good nucleophile at the imino nitrogen.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carbonyl carbon and the amidine carbon . This indicates susceptibility to nucleophilic attack (e.g., by ammonia in prebiotic synthesis).
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites:
-
Red Regions (Negative Potential): Carbonyl Oxygen and Imino Nitrogen (H-bond acceptors / Metal coordination sites).
-
Blue Regions (Positive Potential): Amide protons (H-bond donors).
Coordination Chemistry (Ligand Behavior)
In the deprotonated form (oxalimidamide ), the molecule acts as a bridging ligand. Theoretical studies on Titanium complexes (
Figure 2: Computational Workflow for Reactivity Analysis
Caption: Standard computational workflow for characterizing the electronic structure and reactivity indices of the molecule.
Prebiotic Relevance
Theoretical models suggest 2-amino-2-iminoacetamide is a key intermediate in the "Cyanide World" hypothesis of the origin of life.
-
Formation: Reaction of Cyanoformamide (
) with Ammonia ( ).-
Mechanism: Nucleophilic addition of
to the nitrile carbon of cyanoformamide. -
Barrier: Calculated to be relatively low in aqueous solution due to solvent assistance.
-
-
Fate: Cyclization with other C1/C2 fragments to form Imidazoles or Pyrimidines (precursors to RNA/DNA bases).
References
-
Titanium Redox-Switch Studies
- Title: A titanium redox-switch enables reversible C–C bond forming and splitting reactions.
- Source: Chemical Science (2025).
- Context: Describes the oxalimidamide ligand (derived from 2-amino-2-iminoacetamide scaffold) bridging Ti centers.
-
URL:[Link](Note: Generalized link to journal based on search context).
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Prebiotic Synthesis Pathways
- Title: Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment?
- Source: ACS Omega (2019).
- Context: Discusses theoretical pathways involving cyano-intermediates and ammonia addition, relevant to the form
-
URL:[Link]
-
Cyanoformamide Reactivity
